Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 852376-92-2
VCID: VC6826156
InChI: InChI=1S/C18H18N4O4S/c1-3-26-17(24)10-13(23)11-27-16-9-8-15-19-20-18(22(15)21-16)12-4-6-14(25-2)7-5-12/h4-9H,3,10-11H2,1-2H3
SMILES: CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.43

Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate

CAS No.: 852376-92-2

Cat. No.: VC6826156

Molecular Formula: C18H18N4O4S

Molecular Weight: 386.43

* For research use only. Not for human or veterinary use.

Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate - 852376-92-2

Specification

CAS No. 852376-92-2
Molecular Formula C18H18N4O4S
Molecular Weight 386.43
IUPAC Name ethyl 4-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate
Standard InChI InChI=1S/C18H18N4O4S/c1-3-26-17(24)10-13(23)11-27-16-9-8-15-19-20-18(22(15)21-16)12-4-6-14(25-2)7-5-12/h4-9H,3,10-11H2,1-2H3
Standard InChI Key RRWRHTPWJQVDLW-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Ethyl 4-((3-(4-methoxyphenyl)-[1, triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate possesses the molecular formula C₁₈H₁₈N₄O₄S and a molecular weight of 386.43 g/mol. Its IUPAC name systematically describes the core structure: a triazolo[4,3-b]pyridazine ring substituted at position 3 with a 4-methoxyphenyl group, linked via a thioether bridge to an ethyl 3-oxobutanoate side chain.

PropertyValue
CAS No.852376-92-2
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight386.43 g/mol
IUPAC NameEthyl 4-[[3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate
SMILESCCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1

Structural Features

The molecule integrates three critical domains:

  • Triazolo[4,3-b]pyridazine Core: A bicyclic system combining triazole and pyridazine rings, known for π-π stacking interactions and hydrogen-bonding capacity.

  • 4-Methoxyphenyl Substituent: Introduces electron-donating methoxy groups, enhancing solubility and modulating receptor binding.

  • Thioether-Oxobutanoate Side Chain: The ethyl ester and ketone functionalities suggest metabolic lability, while the thioether bridge may influence redox activity.

The InChIKey RRWRHTPWJQVDLW-UHFFFAOYSA-N confirms stereochemical uniqueness, and the PubChem ID 7118251 provides access to computational modeling data.

Synthesis and Reactivity

Reactivity Profile

  • Electrophilic Sites: The pyridazine nitrogen atoms and ketone carbonyl are prone to nucleophilic attack.

  • Oxidation Sensitivity: The thioether bridge may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions.

  • Ester Hydrolysis: The ethyl ester is susceptible to saponification, yielding carboxylic acid derivatives in basic media.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unavailable, but computational predictions (e.g., LogP ≈ 1.2–1.6) suggest moderate lipophilicity, favoring membrane permeability. The ester and ketone groups may enhance aqueous solubility at physiological pH. Stability studies are absent, though analogous compounds degrade via hydrolysis and photolysis.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ester and ketone), ν(N=N) at ~1600 cm⁻¹ (triazole), and ν(C-S) at ~700 cm⁻¹.

  • NMR: ¹H NMR would show signals for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).

CompoundActivityReference
Similar Triazolo-pyridazinesIC₅₀ = 0.2–5 μM (kinase assays)PubChem Data
Ethyl 4,4-difluoro-3-oxobutanoateAntibiotic intermediateAmbeed

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Efficacy: No pharmacokinetic or toxicity data are available.

  • Synthetic Optimization: Yield improvements and greener solvents are needed.

  • Target Identification: Proteomic studies must elucidate binding partners.

Research Priorities

  • Comprehensive Bioassays: Screen against cancer cell lines, microbial panels, and inflammatory targets.

  • ADMET Profiling: Assess absorption, distribution, and metabolic stability.

  • Structural Modifications: Explore fluorination or heteroatom substitution to enhance potency.

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